(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid

Stereochemistry Paclitaxel impurity profiling Chiral HPLC

(4R,5S)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid (CAS 849831-77-2) is a chiral oxazoline-5-carboxylic acid with molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol. It possesses the (4R,5S) absolute configuration, which is the enantiomer of the native (4S,5R)-configured oxazoline carboxylic acid employed as the C-13 side-chain precursor in the semi-synthesis of natural paclitaxel (Taxol®).

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
Cat. No. B12435552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)/t13-,14+/m1/s1
InChIKeyBPBOFBFRBITMMR-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,5S)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic Acid: Non-Native Taxol Side-Chain Precursor & Enantiomeric Impurity Standard for Procurement


(4R,5S)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid (CAS 849831-77-2) is a chiral oxazoline-5-carboxylic acid with molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . It possesses the (4R,5S) absolute configuration, which is the enantiomer of the native (4S,5R)-configured oxazoline carboxylic acid employed as the C-13 side-chain precursor in the semi-synthesis of natural paclitaxel (Taxol®) [1]. This compound is formally cataloged as Paclitaxel Impurity 66 (also designated as Paclitaxel Side Chain Impurity 2), and is commercially supplied as a certified reference standard for pharmaceutical impurity profiling and analytical method validation in accordance with USP and EP frameworks [2][3].

Why (4R,5S)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic Acid Cannot Be Replaced by the Native (4S,5R) Enantiomer or Open-Chain Analogs in Taxane R&D and QC


In the context of paclitaxel semi-synthesis, only the (4S,5R) enantiomer of 2,4-diphenyloxazoline-5-carboxylic acid serves as the direct precursor to the biologically active (2R,3S) side chain found in natural paclitaxel; the (4R,5S) enantiomer exclusively yields the diastereomeric (2S,3R) side chain, which produces a C-13 epimer of paclitaxel that is a recognized impurity in pharmacopoeia monographs [1]. In analytical quality control (QC), the two enantiomers exhibit distinct retention times under the HPLC conditions specified in the Chinese Pharmacopoeia (ChP) and USP paclitaxel monographs, making them non-interchangeable as system suitability markers or impurity reference materials [2]. Furthermore, in the synthesis of 2′-deoxy-2′-mercaptopaclitaxel analogues, the (4R,5S) oxazoline acid yields the anti-configuration thiol taxoid, while its (4S,5S) diastereomer is required for the syn-configuration analogue; substituting one for the other leads to a product with a fundamentally different three-dimensional arrangement of the C-13 side chain that alters microtubule binding affinity [3].

Quantitative Differentiation Guide: (4R,5S)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic Acid Versus Its (4S,5R) Enantiomer and Ester Analog


Absolute Configuration and Chiroptical Identity: Enantiomeric Contrast with the Natural Taxol Side-Chain Precursor

The target (4R,5S) compound is the enantiomer of (4S,5R)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid (CAS 158722-22-6), which is the direct precursor of the native taxol C-13 side chain. The (4S,5R) enantiomer has been prepared with 66%–86% yield via a two-step sequence from (2R,3S)-3-phenylisoserine and methyl benzoate, followed by ester hydrolysis . In the Chinese Pharmacopoeia (ChP) and USP impurity methods, the (4R,5S) enantiomer is chromatographically resolved from both the (4S,5R) oxazoline acid and the open-chain N-benzoyl-(2R,3S)-3-phenylisoserine impurity, with relative retention times that are distinct and reproducible [1][2].

Stereochemistry Paclitaxel impurity profiling Chiral HPLC

Melting Point as a Differentiating Physical Property Between Enantiomers

The (4R,5S) enantiomer exhibits a reported melting point of 204–205 °C , whereas the (4S,5R) enantiomer (the native taxol side-chain precursor) melts at 203–204 °C . Although the absolute difference is small (approximately 1 °C), the melting point remains a practical, rapid identity check when both enantiomers are handled in the same laboratory setting, and mixed melting point depression can be employed to confirm enantiomeric purity.

Solid-state characterization Enantiomer purity Material identity

Differentiated Molecular Formula: Evidence Against Confusion with the Evitachem-Listed Homolog

Authoritative databases including ChemSrc, MolBase, and ChemicalBook consistently report the correct molecular formula for (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid as C16H13NO3 with a monoisotopic mass of 267.0895 Da and molecular weight of 267.28 g/mol [1]. This contrasts with an erroneous third-party listing that cites a formula of C16H15NO3 and a molecular weight of 285.29 g/mol, which corresponds to a dihydro-derivative or a non-carboxylic acid homolog. The discrepancy is critical because procurement based on the incorrect formula would result in a structurally different compound that is not a valid paclitaxel impurity reference standard.

Molecular identity Quality assurance Database cross-referencing

Distinct Stereochemical Outcome in Thiol Taxoid Synthesis: Anti-Configuration C-13 Side Chain

When (4R,5S)-2,4-diphenyl-2-oxazoline-5-carboxylic acid is coupled to 7,10-di-(2,2,2-trichloroethyloxycarbonyl)-10-deacetylbaccatin III and treated with thiolacetic acid, the resulting ring-opening yields exclusively the anti-configured 2′-deoxy-2′-mercaptopaclitaxel analogue. In contrast, the cis-oxazoline (4S,5S)-diastereomer, under the same conditions, delivers the syn-configured thiol taxoid [1]. The anti/syn designation refers to the relative stereochemistry of the C-2′ mercapto group and the C-3′ phenyl substituent on the taxane C-13 side chain. The anti products (from the (4R,5S) or (4S,5R) trans-oxazoline) and the syn products (from the (4S,5S) or (4R,5R) cis-oxazoline) are diastereomeric; the anti-thiol taxoids have been specifically investigated for microtubule binding because the anti arrangement more closely mimics the natural (2′R,3′S) configuration of paclitaxel's C-13 side chain [1].

Taxane medicinal chemistry Thiol surrogate Stereoselective ring-opening

Commercial Purity Specifications and ISO-Compliant Supply for Pharmaceutical QC

The (4R,5S) enantiomer is commercially available from multiple certified suppliers at a purity of ≥98% (NLT 98%), with full Certificate of Analysis including HPLC, MS, and 1H NMR data, and produced under ISO quality management systems [1]. By comparison, the (4S,5R) enantiomer is also available at 95%–99% purity but is used primarily as a synthetic intermediate rather than as a pharmacopoeia-defined impurity reference standard; its impurity profile may include residual (4R,5S) enantiomer that would interfere with its use as a purity marker . The (4R,5S) acid is explicitly supplied as a reference standard for ANDA/DMF submissions and method validation, with lot-specific traceability documents that are not typically provided for the (4S,5R) bulk intermediate.

Reference standard procurement Purity certification Regulatory compliance

Optimal Procurement Scenarios for (4R,5S)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic Acid in Pharmaceutical R&D and Quality Control


USP/EP/ChP System Suitability Testing and Impurity Profiling of Paclitaxel API

In the pharmacopoeia HPLC methods for paclitaxel (USP, EP, and ChP), a system suitability solution containing paclitaxel and specified impurities must deliver a minimum resolution of 1.2 between the paclitaxel related compound B peak and the paclitaxel peak. The (4R,5S) oxazoline acid serves as the reference standard for Paclitaxel Impurity 66, enabling accurate peak identification in the impurity profile of both paclitaxel active pharmaceutical ingredient (API) and its injectable formulations [1]. The UPLC-MS/MS method validated by Zhang et al. (2016) identified 10 characteristic paclitaxel impurities and established fragmentation patterns; among these, the oxazoline side-chain-derived impurities require chiral discrimination that is only achievable with the correct enantiomer standard [2].

Development of Anti-Configured 2′-Mercapto Taxane Analogues via Stereoselective Oxazoline Ring-Opening

Medicinal chemistry programs targeting the paclitaxel binding site on β-tubulin can employ (4R,5S)-2,4-diphenyloxazoline-5-carboxylic acid to access the anti-diastereomer of 2′-deoxy-2′-mercaptopaclitaxel, a thiol surrogate of the natural C-13 side chain [3]. The anti-diastereomer more faithfully recapitulates the spatial arrangement of the native (2′R,3′S) hydroxyl-bearing side chain. Selection of this specific enantiomer over the (4S,5S) cis-oxazoline avoids the alternative syn-congener, which would present the C-2′ thiol group in an orientation that is suboptimal for microtubule stabilization based on existing SAR [3].

Chiral Purity Assessment in Taxane Side Chain Manufacturing

During the large-scale production of the (4S,5R) oxazoline acid intermediate for semi-synthetic paclitaxel, residual (4R,5S) enantiomer may arise from incomplete stereocontrol. Procurement of pure (4R,5S) reference material allows manufacturers to determine the enantiomeric excess (% ee) of their product batches via chiral HPLC. A polysaccharide-based chiral stationary phase with a simple binary mobile phase can achieve baseline separation of the two enantiomers in under 6 minutes, as demonstrated for structurally related aryl-substituted oxazolines [4].

Preparation of In-House Impurity Standards and Degradation Product Markers for ANDA Submissions

Abbreviated New Drug Application (ANDA) filers for generic paclitaxel are required to characterize and control all process-related impurities. The (4R,5S) oxazoline acid is a key side-chain process impurity that can form when the stereochemistry of the starting (2R,3S)-3-phenylisoserine is inverted or when epimerization occurs during oxazoline formation. Acquiring this material from an ISO 17034-certified supplier ensures that the reference standard meets the documentation requirements for ANDA impurity profiling as outlined in ICH Q3A [5].

Quote Request

Request a Quote for (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.